2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile
Description
2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile is a β-oxonitrile derivative characterized by a thiophene ring, a dimethylamino methylene group, and a nitrile functionality. It serves as a versatile building block in pharmaceutical and organic synthesis due to its electron-deficient enone system, which facilitates nucleophilic additions and cyclization reactions.
Properties
IUPAC Name |
3-(dimethylamino)-2-(thiophene-2-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFGDHPUCKBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186265 | |
| Record name | α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-22-3 | |
| Record name | α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation with DMF-DMA
The most widely reported method involves a Knoevenagel condensation between 3-oxo-3-(2-thienyl)propanenitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This one-step reaction introduces the dimethylamino methylene group under mild conditions.
Procedure:
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Reagents :
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3-Oxo-3-(2-thienyl)propanenitrile (1.0 equiv)
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DMF-DMA (1.2 equiv)
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Anhydrous toluene or acetonitrile (solvent)
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Conditions :
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Workup :
Optimization Insights:
Hydrazono-Aldehyde Cyclization
An alternative route adapts methodologies for analogous enaminones, using hydrazono-aldehydes as precursors.
Procedure:
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Reagents :
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Conditions :
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Reflux at 120°C for 4 hours.
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Acidic conditions promote cyclodehydration.
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Workup :
Limitations:
Microwave-Assisted Synthesis
Emerging protocols use microwave irradiation to accelerate the condensation:
Procedure:
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Reagents : Same as Section 2.1.
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Conditions :
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Microwave reactor at 150°C, 300 W, 20 minutes.
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Outcomes :
Purification and Quality Control
Recrystallization
Chromatographic Methods
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Column : Silica gel (60–120 mesh).
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Eluent : Gradient of hexane to ethyl acetate (10–50%).
Mechanistic Considerations
The DMF-DMA route proceeds via a two-step mechanism:
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Imine Formation : DMF-DMA reacts with the ketone to form a hemiaminal intermediate.
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Elimination : Loss of methanol generates the conjugated enaminone.
Comparative Analysis of Methods
| Parameter | DMF-DMA Route | Hydrazono Route | Microwave |
|---|---|---|---|
| Yield (%) | 78–85 | 60–70 | 90–95 |
| Time | 6–8 h | 4 h | 0.3 h |
| Purity (HPLC) | 98% | 85% | 99% |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Applications and Derivatives
The compound serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions: Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like hydroxylamine or hydrazine in ethanol.
Major Products:
Oxidation: Oxo derivatives of the thiophene ring.
Reduction: Amine derivatives.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile exhibits potential as an active pharmaceutical ingredient (API) with anti-cancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, its derivatives have been investigated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. It can be utilized to create substituted pyrazoles and pyrimidines through reactions with hydrazine and other nitrogen nucleophiles. Such reactions yield compounds that have shown biological activity, including anti-inflammatory and anti-microbial properties .
Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines
A notable study involved the reaction of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile with hydrazine hydrate, leading to the formation of 3-substituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were characterized using NMR spectroscopy and demonstrated significant biological activity, highlighting the utility of this compound in drug discovery .
Reactivity Towards Nucleophiles
The compound's structure allows it to act as a Michael acceptor in various organic reactions. Its reactivity towards nucleophiles enables the formation of complex organic molecules through multi-step synthesis pathways. This property is particularly useful in the development of new materials and pharmaceuticals .
Table: Reactivity Overview
| Reaction Type | Description | Example Products |
|---|---|---|
| Michael Addition | Reacts with nucleophiles to form adducts | Pyrazoles, Pyrimidines |
| Condensation Reactions | Forms imines or enamines with aldehydes/ketones | Various substituted carbonyl compounds |
Dye Synthesis
Due to its thienyl group, this compound can also be explored for applications in dye chemistry. Thienyl derivatives are known for their vibrant colors and stability, making them suitable for use in textiles and coatings. The ability to modify the thienyl group allows for tuning the optical properties of the resulting dyes .
Potential Use in Organic Electronics
The electronic properties of compounds containing thiophene rings suggest potential applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile into polymer matrices could enhance charge transport properties due to its electron-rich nature .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile involves its interaction with various molecular targets. The compound’s enaminone structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its biological activity is attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of β-oxonitriles with the general structure 2-[(Dimethylamino)methylene]-3-oxo-3-(aryl)propanenitrile, where the aryl group varies. Below is a detailed comparison of its physicochemical properties, reactivity, and applications with key analogs.
Structural and Physicochemical Properties
Key Observations:
- The 2-thienyl and 2-furyl analogs share similar molecular weights but differ in heteroatom (S vs. O), impacting electronic properties and solubility.
- The 1-naphthyl and 2,4-dichlorophenyl derivatives exhibit higher molecular weights due to bulky or halogenated substituents, likely reducing solubility in polar solvents.
- The parent compound (3-oxo-3-(2-thienyl)propanenitrile) lacks the dimethylamino group, resulting in a lower molecular weight and a confirmed melting point of 133°C.
Data Gaps and Challenges
- Melting Points: Most dimethylamino-substituted analogs lack reported melting points, complicating purity assessments.
- CAS Number Conflicts : Discrepancies in CAS numbers (e.g., 52200-22-3 vs. 52311-42-9 for the 2-thienyl compound) highlight the need for verification via authoritative databases.
- Toxicity Profiles: Limited safety data are available for these compounds, though halogenated derivatives may pose higher risks.
Biological Activity
2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile, commonly referred to by its CAS number 52200-22-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10N2OS
- Molecular Weight : 206.26 g/mol
- Density : 1.209 g/cm³
- Boiling Point : 409.3 °C
- Flash Point : 201.3 °C
Anticancer Properties
Research indicates that 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cells with IC50 values in the low micromolar range, suggesting potent anti-proliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
The compound's mechanism of action primarily involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. Notably, it has been found to interfere with the NF-κB signaling pathway, which plays a critical role in regulating immune response and cell survival.
- Inhibition of NF-κB Activation : Studies have shown that treatment with this compound leads to a significant reduction in NF-κB activity, which is often upregulated in cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Activity
Beyond its anticancer properties, 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile has also demonstrated anti-inflammatory effects. It has been evaluated for its ability to reduce inflammation markers in various experimental models.
| Inflammatory Model | Effect Observed |
|---|---|
| Carrageenan-induced edema | Reduced edema by 39% at 10 mg/kg |
| LPS-induced inflammation | Decreased TNF-α and IL-6 levels |
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry.
- Animal Model Study : In an animal model of induced inflammation, administration of the compound significantly decreased paw swelling and inflammatory cytokine levels, indicating its potential therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
